molecular formula C12H21NO3 B1378795 tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate CAS No. 1461689-28-0

tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B1378795
CAS No.: 1461689-28-0
M. Wt: 227.3 g/mol
InChI Key: MQIIVKFWBPFQSO-JTQLQIEISA-N
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Description

tert-Butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of high value in medicinal chemistry and drug discovery research. With a molecular formula of C12H21NO3 and a defined (S) stereocenter, this compound serves as a versatile synthetic intermediate . The structure features two key functional handles: a Boc (tert-butoxycarbonyl) protected amine and an allyl ether. The Boc group is a cornerstone of synthetic organic chemistry, providing robust protection for the secondary amine and allowing for facile deprotection under mild acidic conditions to generate amine intermediates. The allyloxy moiety presents an opportunity for further synthetic manipulation, such as through cross-coupling reactions or oxidation, to diversify the molecular structure. Compounds based on the 3-substituted pyrrolidine scaffold, such as this one, are frequently employed in the synthesis of potential therapeutic agents. Research indicates that analogous pyrrolidine derivatives are key structural components in the development of macrocyclic orexin receptor agonists for treating sleep-wake disorders like narcolepsy , as well as β3 adrenergic receptor agonists . The chiral nature of this building block is critical for creating enantiomerically pure compounds to study stereospecific biological interactions. This product is intended for use as a For Research Use Only chemical building block and is not intended for diagnostic or therapeutic purposes . Researchers should handle this material in a well-ventilated environment and store it as recommended, typically sealed in a dry container at cool temperatures, based on practices for similar compounds .

Properties

IUPAC Name

tert-butyl (3S)-3-prop-2-enoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIIVKFWBPFQSO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Direct Alkylation of N-Boc Pyrrolidine

  • Starting Material: N-Boc pyrrolidine.
  • Reaction: Alkylation at the 3-position using allyl halides or related electrophiles.
  • Reagents: Potassium carbonate or sodium hydride as bases; allyl bromide or chloride as electrophiles.
  • Conditions: Typically carried out in polar aprotic solvents like DMF or acetonitrile at ambient or slightly elevated temperatures.
  • Outcome: Formation of N-Boc-3-allyloxy pyrrolidine derivatives, which are then purified and characterized.

Method B: Functionalization via Intermediate Formation

  • Step 1: Synthesis of a pyrrolidine precursor bearing a leaving group at the 3-position, such as a halide or sulfonate ester.
  • Step 2: Nucleophilic substitution with a suitable allyloxy nucleophile, often generated from allyl alcohol derivatives activated with reagents like tosyl chloride or mesyl chloride.
  • Step 3: Boc protection of the nitrogen atom after the substitution, ensuring stereochemical integrity.

Method C: Asymmetric Synthesis for Stereocontrol

  • Use of chiral catalysts or chiral auxiliaries during the alkylation step to favor the formation of the (3S) stereoisomer.
  • Enantioselective catalysis may involve chiral ligands or chiral Brønsted acids, although specific examples for this compound are limited in the literature.

Notable Reaction Conditions and Parameters

Parameter Typical Range / Conditions References/Notes
Solvent DMF, acetonitrile ,
Base Potassium carbonate, sodium hydride ,
Electrophile Allyl halides (bromide, chloride) ,
Temperature 0°C to 40°C ,
Reaction Time 20-30 hours

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Type Stereochemical Control Yield References
A N-Boc pyrrolidine Allyl halide, base Nucleophilic substitution No 60-75% ,
B Halogenated pyrrolidine Allyloxy nucleophile Substitution No 55-70% ,
C Chiral catalysts Various Asymmetric alkylation Yes Variable Patent EP2358670B1

Research Findings and Considerations

  • Stereoselectivity: Achieving the (3S) configuration requires chiral catalysts or auxiliaries. Most literature reports focus on racemic mixtures, with stereocontrol being a key challenge.
  • Purification: Chromatography and crystallization are commonly employed to isolate the desired stereoisomer.
  • Reaction Optimization: Temperature, solvent polarity, and reagent equivalents significantly influence yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:

  • Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

  • Reduction: It can be reduced to remove the ester group, yielding various derivatives.

  • Substitution: It participates in nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced with other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride or borane.

  • Substitution Reagents: Alkyl halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution typically results in the formation of new esters or ethers.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Its applications include:

  • Drug Development : This compound can serve as a scaffold for developing new drugs targeting various diseases, particularly those involving neurological and metabolic pathways.
  • Bioactivity Studies : Research into its interaction with biological targets can reveal insights into its therapeutic potential.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis:

  • Reagent in Reactions : It can be employed as a reagent in various organic reactions, such as nucleophilic substitutions and cycloadditions, due to its reactive functional groups.
  • Synthesis of Complex Molecules : Its unique structure allows for the synthesis of more complex molecules, which can be valuable in both academic research and industrial applications.

Material Science

Recent studies suggest potential applications in material science:

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties, such as increased flexibility or thermal stability.
  • Nanomaterials : Its properties may be leveraged in the development of nanomaterials for use in electronics or drug delivery systems.

Case Studies and Literature Insights

While specific literature data on this compound is limited, related compounds have been studied extensively:

CompoundApplicationReference
Tert-butyl 3-hydroxypyrrolidine-1-carboxylateNeuroprotective agents
Tert-butyl 2-hydroxypropan-2-yl pyrrolidineAnticancer activity

These studies highlight the potential pharmacological properties that could also be relevant for this compound.

Mechanism of Action

The mechanism by which tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate exerts its effects involves interaction with specific molecular targets. It may bind to active sites on enzymes or receptors, modulating biological pathways. The presence of the pyrrolidine ring and the ester functional group facilitates these interactions, making it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Features
Target Compound : tert-Butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate N/A C₁₂H₂₁NO₃* ~227.3 Allyloxy Reactive alkene for click chemistry; chiral center.
tert-Butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate 741290-82-4 C₁₅H₂₂N₂O₃ 278.35 3-Aminophenoxy Enhanced solubility in acidic media; potential for hydrogen bonding.
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate N/A C₁₇H₂₅BrN₂O₄ 401.30 Bromopyridyloxy-methyl Halogenated group for Suzuki coupling; higher molecular weight.
tert-Butyl (3S)-3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate 1204677-53-1 C₁₂H₂₂N₂O₄ 258.31 Methoxy(methyl)carbamoyl Polar carbamoyl group; potential for amide bond formation.

Physical Properties and Crystallography

  • Molecular Weight : Brominated derivatives (e.g., ) exhibit higher molecular weights (~400 Da) compared to the target compound (~227 Da), impacting solubility and crystallization behavior.
  • Hydrogen Bonding: Analogs with polar groups (e.g., amino or carbamoyl ) show distinct crystal packing patterns due to hydrogen-bonding networks, as analyzed via software like Mercury .

Data Tables

Table 1: Comparative Molecular Data

Compound Substituent Molecular Weight CAS Number Key Reactivity
Target Allyloxy ~227.3 N/A Click chemistry, cross-coupling
Bromopyridyloxy-methyl 401.30 N/A Suzuki coupling
3-Aminophenoxy 278.35 741290-82-4 Hydrogen bonding
Methoxy(methyl)carbamoyl 258.31 1204677-53-1 Amide bond formation

Table 2: Crystallographic and Software Tools

Software/Technique Application Relevance to Analogs
SHELX Small-molecule refinement Used for structural determination of analogs.
Mercury Crystal structure visualization Analyzes hydrogen bonding in aminophenoxy derivatives .

Biological Activity

tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is a chemical compound with potential biological significance. Its molecular formula is C12H21NO3C_{12}H_{21}NO_{3}, and it is characterized by a pyrrolidine ring substituted with a tert-butyl group and an allyloxy moiety. This compound has garnered attention due to its structural features that may confer unique biological activities.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C12H21NO3C_{12}H_{21}NO_{3}
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC@@HOCC=C

The presence of the pyrrolidine ring and the carboxylate functional group suggests potential interactions with biological targets, particularly in enzymatic pathways.

Biological Activity Overview

The biological activity of this compound is currently under investigation, with limited literature available. However, the following areas are of interest based on its structural properties:

1. Enzyme Inhibition

Preliminary studies indicate that compounds with similar structures may exhibit inhibitory effects on Class I PI3-kinase enzymes, which play crucial roles in cell signaling and cancer progression. The inhibition of these enzymes could potentially lead to anti-tumor effects, as evidenced by related compounds in patent literature .

2. Potential Anti-Cancer Properties

Research suggests that compounds targeting the PI3K pathway can modulate tumor growth and metastasis. The specific activity of this compound in this context remains to be fully elucidated, but its design suggests a potential role in cancer therapeutics .

3. Pharmacological Applications

Given its structural attributes, this compound may also have applications in treating inflammatory diseases or metabolic disorders via modulation of cellular signaling pathways. Further studies are required to confirm these hypotheses.

Predicted Collision Cross Section

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+228.15943154.7
[M+Na]+250.14137162.3
[M+NH4]+245.18597160.5
[M+K]+266.11531160.1
[M-H]-226.14487152.9

This data provides insights into the ionization behavior of the compound, which is relevant for mass spectrometry studies.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related compounds have been investigated for their biological effects:

  • Inhibition of PI3K Pathway : Compounds similar in structure have been shown to selectively inhibit Class I PI3K enzymes, leading to reduced cell proliferation in cancer models .
  • Anti-Tumor Activity : Research indicates that targeting the PI3K pathway can result in significant anti-tumor effects in various cancer types, including leukemia and solid tumors .

Q & A

Q. What are common synthetic routes for preparing tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate?

The synthesis of structurally related pyrrolidine carboxylates often involves nucleophilic substitution or Mitsunobu reactions. For example, tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate is synthesized using DMAP and triethylamine in dichloromethane at 0–20°C . Similar protocols can be adapted by substituting the leaving group (e.g., sulfonyloxy) with prop-2-en-1-yloxy. Purification typically employs column chromatography with solvents like ethanol/chloroform (1:10) .

Q. How is the compound purified after synthesis, and what analytical methods confirm its identity?

Column chromatography is the primary purification method, using silica gel and solvent systems such as ethanol/chloroform (1:10) . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and isotopic patterns .

Q. What are the key spectral signatures of this compound?

In ¹H NMR, the allyloxy group (prop-2-en-1-yloxy) shows distinct resonances: a triplet for the terminal CH₂ (~4.8–5.0 ppm) and a multiplet for the vinyl protons (5.6–6.0 ppm). The tert-butyl group appears as a singlet at ~1.4 ppm. ¹³C NMR confirms carbonyl (C=O) at ~155 ppm and allylic carbons at ~115–135 ppm .

Advanced Questions

Q. How can the stereochemical integrity of the (3S) configuration be validated during synthesis?

Chiral chromatography (e.g., using a Chiralpak® column) or optical rotation measurements are employed. For example, tert-butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate exhibited [α]²⁵_D = −55.0 (c 0.20, CHCl₃), confirming enantiopurity . X-ray crystallography using SHELX software can also resolve absolute configuration .

Q. What computational tools are recommended for analyzing hydrogen-bonding patterns in crystalline forms?

Mercury CSD 2.0 enables visualization of intermolecular interactions and packing motifs. Graph set analysis, as described by Etter, identifies hydrogen-bonding networks (e.g., D(2) motifs for dimeric interactions). SHELXL refines crystallographic data to model bond lengths and angles .

Q. How can reaction conditions be optimized to minimize epimerization during functionalization?

Low temperatures (0–5°C) and non-polar solvents (e.g., dichloromethane) reduce racemization. Catalytic DMAP accelerates acyl transfer without compromising stereochemistry. Monitoring via TLC or in situ IR spectroscopy ensures reaction progression without side products .

Q. What strategies are effective for introducing bioisosteric replacements to the allyloxy group?

Substituents like bromomethyl (tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate) are introduced via SN2 reactions. Subsequent cross-coupling (e.g., Suzuki-Miyaura) enables diversification. Stability studies (e.g., HPLC under varying pH) assess hydrolytic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate
Reactant of Route 2
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tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate

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